Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate
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Overview
Description
Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a dimethoxyphenyl group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate typically involves multiple steps. One common method includes the use of starting materials such as 3,4-dimethoxyphenylacetic acid and ethyl acetoacetate. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
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Step 1: Formation of Intermediate
Reagents: 3,4-dimethoxyphenylacetic acid, ethyl acetoacetate
Conditions: Catalysts such as p-toluenesulfonic acid, temperature around 80-100°C
Reaction: Condensation reaction to form an intermediate compound
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Step 2: Acetylation
Reagents: Acetic anhydride, pyridine
Conditions: Room temperature
Reaction: Acetylation of the intermediate to form the final product
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for temperature and pH control is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions, temperature around 50-70°C
Reduction: Hydrogen gas, palladium catalyst, room temperature
Substitution: Sodium hydroxide, ethanol, reflux conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted amides or esters
Scientific Research Applications
Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Another compound with a dimethoxyphenyl group, used for its therapeutic properties.
Uniqueness
Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H23NO5 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
ethyl (2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C16H23NO5/c1-6-22-15(19)16(3,17-11(2)18)10-12-7-8-13(20-4)14(9-12)21-5/h7-9H,6,10H2,1-5H3,(H,17,18)/t16-/m0/s1 |
InChI Key |
XWRFXUZBQOBPGB-INIZCTEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C |
Origin of Product |
United States |
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